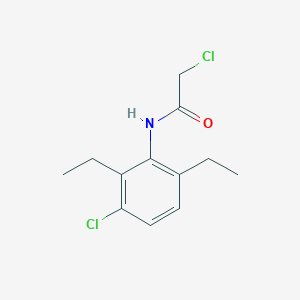

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide” is a chemical compound with the molecular formula C12H15Cl2NO . It has a molecular weight of 260.16 . It is a powder at room temperature .

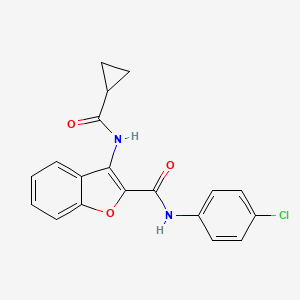

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetamide group (CH3CONH-) attached to a 2,6-diethylphenyl group and a chlorine atom . The InChI code for this compound is 1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 260.16 and a molecular formula of C12H15Cl2NO .Scientific Research Applications

Metabolic Pathway and Environmental Impact

One of the primary areas of research involving 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide focuses on its role as a metabolite in the degradation pathway of certain herbicides. Studies have detailed the metabolic transformation of herbicides like acetochlor and alachlor in liver microsomes of various species, identifying this compound as a significant intermediate product. This compound's formation and subsequent metabolism have implications for understanding the environmental fate and potential toxicity of these herbicides (Coleman et al., 2000), (Coleman et al., 1999).

Herbicide Efficacy and Soil Interaction

Research has also explored the interaction of chloroacetamide herbicides with soil, assessing aspects like adsorption, mobility, and herbicidal efficacy. Understanding these interactions is crucial for predicting the environmental behavior of these herbicides and their metabolites, including this compound. The studies shed light on the factors influencing the persistence and bioavailability of these chemicals in agricultural settings (Peter & Weber, 1985), (Banks & Robinson, 1986).

Biodegradation and Environmental Fate

Studies have also focused on the biodegradation of herbicides, identifying this compound as a degradation product. This research is vital for understanding the mechanisms of herbicide breakdown in the environment and the potential for natural attenuation processes to mitigate herbicide pollution (Lee & Kim, 2022).

Mechanism of Action

Target of Action

It is suggested that it may have a similar mode of action as other acetanilide herbicides .

Mode of Action

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is believed to inhibit cell division by blocking protein synthesis . This is a common mechanism of action for acetanilide herbicides, which are absorbed primarily by the germinating shoots, and secondarily by the roots .

Biochemical Pathways

Given its proposed mode of action, it likely interferes with the pathways involved in protein synthesis and cell division .

Pharmacokinetics

Similar compounds are known to be absorbed by the germinating shoots and roots, and translocated throughout the plant, giving higher concentrations in vegetative parts than in reproductive parts .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include inhibition of cell division and protein synthesis, leading to growth inhibition and eventual death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as butachlor, inhibit cell division by blocking protein synthesis . This suggests that 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide may interact with enzymes and proteins involved in cell division and protein synthesis.

Cellular Effects

Based on the known effects of similar compounds, it may be hypothesized that this compound could influence cell function by interfering with protein synthesis . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds are known to inhibit protein synthesis, suggesting that this compound may bind to biomolecules involved in this process . This could lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Similar compounds are known to be metabolized in the soil or water to water-soluble derivatives . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

Similar compounds are known to be absorbed primarily by the germinating shoots, and secondarily by the roots, with translocation throughout the plant . This suggests that this compound may interact with transporters or binding proteins, and could have effects on its localization or accumulation.

properties

IUPAC Name |

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHVGJXELAOHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)

![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)

![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)